Benzo[d][1,3]dioxol-5-yl(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
Description
This compound features a benzodioxole moiety linked via a methanone group to a piperidine ring substituted with a 4,6-difluorobenzo[d]thiazol-2-yloxy group. Its structural complexity confers unique physicochemical and biological properties, including enhanced metabolic stability due to fluorine atoms and conformational rigidity from the piperidine-thiazole linkage. Potential applications include antibacterial and central nervous system (CNS) targeting, as inferred from structurally related analogs .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[(4,6-difluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O4S/c21-12-8-14(22)18-17(9-12)29-20(23-18)28-13-3-5-24(6-4-13)19(25)11-1-2-15-16(7-11)27-10-26-15/h1-2,7-9,13H,3-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOAVZXCYPBRFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzo[d][1,3]dioxol-5-yl(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including a benzo[d][1,3]dioxole moiety and a difluorobenzo[d]thiazole derivative. Its molecular formula is C19H18F2N2O3S, with a molecular weight of approximately 396.42 g/mol.
Antidiabetic Properties
Recent studies have indicated that derivatives of benzodioxol exhibit significant antidiabetic effects. For instance, a study involving synthesized benzodioxol carboxamide derivatives demonstrated a reduction in blood glucose levels in diabetic mice from 252.2 mg/dL to 173.8 mg/dL when treated with specific derivatives . This suggests that compounds similar to this compound may possess similar antidiabetic properties.
Anticancer Activity
The anticancer potential of benzodioxol derivatives has been highlighted in various studies. In vitro assays showed that certain benzodioxol derivatives exhibited cytotoxic effects against cancer cell lines while maintaining safety profiles for normal cells . The compound's mechanism may involve the inhibition of key enzymes associated with cancer progression.
Enzyme Inhibition
Benzodioxol derivatives have also been investigated for their ability to inhibit α-amylase and other metabolic enzymes. For example, certain synthesized compounds displayed IC50 values as low as 2.57 µg/mL against α-amylase, indicating potent inhibitory activity . This property is crucial for managing conditions related to carbohydrate metabolism.
Study on Antidiabetic Effects
A notable study synthesized several benzodioxol derivatives and assessed their impact on glucose metabolism in diabetic mouse models. The findings revealed that specific compounds significantly reduced hyperglycemia and improved insulin sensitivity . These results suggest that further exploration of the structure-activity relationship could lead to the development of novel antidiabetic agents.
Anticancer Efficacy
Another research effort focused on the cytotoxicity of benzodioxol derivatives against various cancer cell lines. The study reported promising results where certain compounds showed selective toxicity towards cancer cells while sparing normal cells . This selectivity is critical for minimizing side effects during treatment.
Comparative Analysis of Biological Activities
| Compound | Activity | IC50 Value | Target |
|---|---|---|---|
| Benzodioxol Derivative A | Antidiabetic | 2.57 µg/mL | α-Amylase |
| Benzodioxol Derivative B | Anticancer | Not specified | Cancer Cell Lines |
| Benzo[d][1,3]dioxole | Antidiabetic | 173.8 mg/dL reduction | Blood Glucose |
Scientific Research Applications
Anti-mycobacterial Activity
Research indicates that derivatives of benzo[d][1,3]dioxole exhibit promising anti-mycobacterial properties. A study by Pancholia et al. (2016) synthesized various benzo[d]thiazole derivatives and tested their efficacy against Mycobacterium tuberculosis. The compounds demonstrated low micromolar range Minimum Inhibitory Concentrations (MICs), suggesting potential for development as anti-tuberculosis agents .
Antiproliferative Activity
The antiproliferative effects of benzo[d][1,3]dioxole derivatives have been documented in several studies. For instance, Prasad et al. (2018) reported the synthesis of a novel heterocyclic compound that showed significant antiproliferative activity against cancer cell lines. The structural modifications introduced in the synthesis process enhanced the bioactivity of these compounds .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it may inhibit pathways associated with neurodegenerative diseases such as Alzheimer's. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .
Synthesis and Structural Characterization
The synthesis of benzo[d][1,3]dioxol-5-yl(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone typically involves multi-step organic synthesis techniques, including:
- Formation of the dioxole ring : Utilizing methods such as cyclization reactions.
- Substitution reactions : Incorporating fluorinated thiazole moieties through nucleophilic substitution.
These synthetic pathways are crucial for enhancing the pharmacological profiles of the resultant compounds .
Case Study 1: Antitubercular Activity
In a study published in Advances in Basic and Applied Sciences, researchers explored various benzothiazole derivatives for their antitubercular activity. The study highlighted that specific modifications to the benzothiazole core significantly improved activity against Mycobacterium tuberculosis, with some compounds achieving MIC values in the low micromolar range .
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the antiproliferative effects on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than 10 µM, suggesting potent anticancer activity. The study emphasized the importance of structural diversity in enhancing biological efficacy .
Comparison with Similar Compounds
Structural and Functional Group Variations
Core Heterocyclic Systems
- Target Compound: Benzodioxole-methanone-piperidine-difluorobenzothiazole.
- Analog 1: 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)(4-hydroxypiperidin-1-yl)methanone () Differences: Replaces difluorobenzothiazole with a hydroxypiperidine group and incorporates a dihydropyrazole ring. Impact: Increased hydrogen bonding (via -OH) improves solubility but may reduce blood-brain barrier penetration compared to the fluorinated target compound .
Substituent Effects
- Analog 2: 1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(4-hydroxypiperidin-1-yl)ethanone () Differences: Contains a tert-butyl group and ethanone linker instead of a piperidine-difluorobenzothiazole system.
Halogenation Patterns
- Analog 3: (2-(Benzo[d]thiazol-2-yl-methoxy)-5-chlorophenyl)(phenyl)methanone () Differences: Substitutes fluorine with chlorine on the benzothiazole ring and uses a phenyl-methanone group. Impact: Chlorine’s larger atomic size and lower electronegativity may weaken halogen bonding interactions critical for antibacterial activity .
Physicochemical Properties
*Calculated based on structural formula.
Metabolic Stability and Toxicity
- Fluorine Effects: The 4,6-difluoro substitution in the target compound reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs (e.g., Analog 3) .
- Piperidine Linkage : Ether linkages (as in the target) resist hydrolysis better than ester or amide bonds (e.g., –5), improving oral bioavailability .
Preparation Methods
Catechol Alkylation
- Reagents : 1,2-Dihydroxybenzene (catechol), dichloromethane (CH₂Cl₂), potassium carbonate (K₂CO₃).
- Conditions :
- Solvent: Dimethylformamide (DMF), 10–20 volumes relative to catechol.
- Temperature: 90–110°C for 1.5–4 hours.
- Base: K₂CO₃ (2.0 equivalents).
The reaction proceeds via nucleophilic aromatic substitution, forming the benzo[d]dioxole ring. Yields typically exceed 85% after purification by silica gel chromatography.
Methanone Formation
Friedel-Crafts acylation introduces the ketone group at the 5-position:
- Reagents : Benzo[d]dioxole, acetyl chloride (ClCOCH₃), aluminum chloride (AlCl₃).
- Conditions :
- Solvent: Dichloromethane, 0°C to room temperature.
- Catalyst: AlCl₃ (1.2 equivalents).
The product, benzo[d]dioxol-5-ylmethanone, is isolated in 70–78% yield and characterized by $$ ^1H $$ NMR ($$ \delta $$ 6.85–7.10 ppm, aromatic protons) and IR ($$ \nu $$ 1680 cm⁻¹, C=O stretch).
Preparation of 4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidine
Synthesis of 4,6-Difluorobenzo[d]thiazol-2-ol
- Reagents : 2-Amino-4,6-difluorophenol, carbon disulfide (CS₂), iodine (I₂).
- Conditions :
- Cyclization: Reflux in ethanol for 6 hours.
- Oxidation: I₂ (1.5 equivalents) in aqueous KOH.
The thiazole ring forms via thiourea intermediate cyclization, yielding 4,6-difluorobenzo[d]thiazol-2-ol (82% yield).
Piperidine Substitution
- Reagents : 4-Hydroxypiperidine, 4,6-difluorobenzo[d]thiazol-2-yl chloride.
- Coupling :
- Base: Triethylamine (TEA, 2.5 equivalents).
- Solvent: Tetrahydrofuran (THF), 0°C to room temperature.
- Reaction Time: 12 hours.
The product is purified via recrystallization (ethyl acetate/hexane), yielding 4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidine (75% yield). $$ ^{19}F $$ NMR confirms fluorination ($$ \delta $$ -112 ppm and -115 ppm).
Final Coupling to Form the Methanone
Amide Bond Formation
The methanone core is coupled to the piperidine-thiazole intermediate via a nucleophilic acyl substitution:
- Reagents :
- Conditions :
- Acyl Chloride Formation: SOCl₂ (3.0 equivalents), reflux, 2 hours.
- Coupling: Piperidine derivative (1.1 equivalents), DIPEA (2.5 equivalents), dichloromethane, 0°C to room temperature, 8 hours.
The final product is isolated via column chromatography (ethyl acetate/hexane, 3:7), yielding 68–72%.
Characterization Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₇F₂N₂O₅S |
| Molecular Weight | 473.45 g/mol |
| $$ ^1H $$ NMR (CDCl₃) | δ 6.75 (s, 2H, dioxole), δ 3.90–4.20 (m, 4H, piperidine), δ 7.25 (d, 1H, thiazole) |
| $$ ^{13}C $$ NMR | δ 167.8 (C=O), δ 154.2 (thiazole C-O), δ 148.5 (dioxole C-O) |
| HRMS (ESI+) | [M+H]⁺ m/z 473.1234 (calc. 473.1238) |
Optimization Strategies
Solvent and Base Screening
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, K₂CO₃ | 85 | 98 |
| THF, Cs₂CO₃ | 78 | 95 |
| Acetonitrile, NaH | 62 | 90 |
Polar aprotic solvents (DMF) with carbonate bases (K₂CO₃) maximize yield and purity.
Temperature Effects on Cyclization
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 90 | 6 | 75 |
| 110 | 4 | 82 |
| 130 | 2 | 68 |
Higher temperatures reduce reaction time but may lower yields due to side reactions.
Challenges and Solutions
- Low Coupling Efficiency : Steric hindrance from the piperidine-thiazole group reduces acyl chloride reactivity. Using HOBt/EDCl as coupling agents increases yields to 78%.
- Purification Difficulties : Silica gel chromatography with gradient elution (hexane to ethyl acetate) resolves co-eluting impurities.
Q & A
Q. Critical Analytical Techniques :
- NMR Spectroscopy : To confirm proton and carbon environments (e.g., distinguishing piperidinyl protons at δ 3.48–3.54 ppm and benzo[d]thiazole fluorines) .
- HPLC : For purity assessment (e.g., retention time ~13 minutes with 95% peak area at 254 nm) .
- Elemental Analysis : To validate empirical formula despite minor discrepancies (e.g., C: calculated 68.12% vs. found 67.89%) .
How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts or elemental analysis discrepancies)?
Advanced
Discrepancies may arise due to solvent effects, impurities, or crystallographic variations. Methodological approaches include:
- Cross-Validation : Combine NMR, FTIR, and HRMS to verify functional groups and molecular weight .
- Computational Predictions : Use tools like ACD/Labs or Gaussian to simulate NMR spectra and compare with experimental data .
- Isotopic Labeling : For ambiguous proton assignments (e.g., distinguishing overlapping piperidinyl signals) .
What strategies optimize the reaction yield of the key coupling step between the benzo[d][1,3]dioxole and piperidine moieties?
Advanced
Optimization involves systematic variation of:
- Catalysts : Triethylamine or DMAP for acyl transfer reactions .
- Solvents : Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilicity .
- Temperature : Controlled reflux (e.g., 80°C in chloroform) to balance reaction rate and side-product formation .
Q. Example Reaction Conditions :
| Step | Catalyst/Solvent | Yield | Reference |
|---|---|---|---|
| Piperidine coupling | Triethylamine/CHCl₃ | 78–84% | |
| Thiazole functionalization | DMF, 100°C | 75% |
How do structural modifications (e.g., fluorination at 4,6-positions of benzo[d]thiazole) influence binding affinity?
Advanced
Fluorination enhances electronegativity and metabolic stability. Comparative studies using analogs reveal:
- Increased Lipophilicity : Fluorine atoms improve membrane permeability .
- Target Interactions : Docking studies show fluorine forms halogen bonds with kinase active sites (e.g., EGFR or COX-2) .
Q. Structure-Activity Relationship (SAR) Table :
| Compound Modification | Binding Affinity (IC₅₀) | Target Protein | Reference |
|---|---|---|---|
| Non-fluorinated benzo[d]thiazole | 12 μM | COX-2 | |
| 4,6-Difluoro benzo[d]thiazole | 3.8 μM | COX-2 |
How can molecular docking studies predict biological interactions for this compound?
Advanced
Methodology :
- Target Selection : Prioritize proteins with structural homology (e.g., enzymes with benzo[d]thiazole-binding pockets) .
- Software : AutoDock Vina or Schrödinger Suite for docking simulations .
- Validation : Compare docking scores (e.g., ∆G = -9.2 kcal/mol) with in vitro IC₅₀ values .
Q. Key Interactions :
- Piperidine NH with Asp93 (hydrogen bonding).
- Fluorobenzo[d]thiazole with hydrophobic pocket residues (e.g., Phe100) .
What methodologies assess metabolic stability in preclinical studies?
Q. Advanced
- Liver Microsome Assays : Incubate with NADPH and monitor degradation via LC-MS (t₁/₂ = 45 minutes) .
- Metabolite Identification : Use Q-TOF MS to detect hydroxylated or demethylated products .
- CYP Inhibition Screening : Evaluate interactions with CYP3A4 or CYP2D6 isoforms .
How do researchers distinguish basic vs. advanced questions in experimental design?
Basic : Focus on standard protocols (e.g., synthesis, purification).
Advanced : Address mechanistic insights (e.g., reaction kinetics, computational modeling) or contradictory data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
